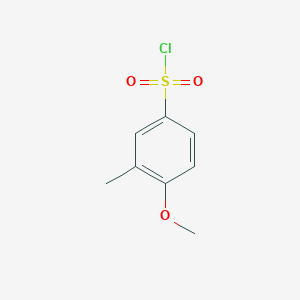

4-Methoxy-3-methylbenzenesulfonyl chloride

Description

Overview of the Chemical Compound's Significance in Organic Chemistry Research

4-Methoxy-3-methylbenzenesulfonyl chloride is an aromatic sulfonyl chloride compound that serves as a valuable reagent in organic synthesis. scbt.com Its significance lies in its ability to introduce the 4-methoxy-3-methylbenzenesulfonyl moiety into various molecules. This functional group can modify the properties of the parent molecule, a strategy often employed in medicinal chemistry and materials science. The compound belongs to the broader class of arylsulfonyl chlorides, which are widely used as intermediates in the synthesis of sulfonamides and sulfonate esters. wikipedia.orgbritannica.com

The specific substitution pattern on the benzene (B151609) ring—a methoxy (B1213986) group and a methyl group—influences the reactivity and physical properties of the molecule. The methoxy substituent is prevalent in many natural products and approved drug molecules, where it can impact ligand-target binding, physicochemical properties, and metabolic parameters. nih.gov Therefore, this compound provides researchers with a building block to investigate structure-activity relationships (SAR) by incorporating its unique electronic and steric profile into novel compounds.

Scope and Objectives of the Research Outline

This article provides a focused scientific overview of this compound. The objective is to detail the compound's properties and its role within the historical and practical context of sulfonyl chlorides in organic synthesis. The content will strictly adhere to discussing its chemical significance and the broader historical context of its functional group, without extending to application-specific details such as dosage, administration, or comprehensive safety profiles.

Historical Context of Sulfonyl Chlorides in Chemical Synthesis and Research

Sulfonyl chlorides are a class of organosulfur compounds with the general formula RSO₂Cl that have been central to the development of modern organic and medicinal chemistry. wikipedia.org Historically, their primary utility emerged from their reaction with amines and alcohols. The reaction with amines produces sulfonamides, a class of compounds that became foundational to medicine with the discovery of their antibacterial properties in the early 20th century. eurjchem.com This discovery ushered in the era of sulfa drugs, the first broadly effective antimicrobials.

Simultaneously, the reaction of sulfonyl chlorides with alcohols yields sulfonate esters. These esters are excellent leaving groups in nucleophilic substitution and elimination reactions, making them crucial intermediates in synthetic organic chemistry for converting alcohols into other functional groups. eurjchem.comchem-station.com

Beyond these primary applications, sulfonyl chlorides were developed as effective protecting groups for amines. chem-station.com By converting a highly basic and nucleophilic amine into a sulfonamide, its reactivity is significantly dampened, allowing chemists to perform reactions on other parts of a complex molecule without interference from the amine group. chem-station.comyoutube.com The stability of the sulfonamide linkage under a wide range of conditions, coupled with methods for its eventual removal, cemented the role of sulfonyl chlorides as indispensable tools in multi-step synthesis. google.comgoogle.com

Chemical and Physical Properties

The following table summarizes the key chemical and physical properties of this compound.

| Property | Value |

| CAS Number | 84910-98-5 scbt.com |

| Molecular Formula | C₈H₉ClO₃S scbt.com |

| Molecular Weight | 220.67 g/mol scbt.com |

| MDL Number | MFCD08445775 oakwoodchemical.com |

Structure

3D Structure

Properties

IUPAC Name |

4-methoxy-3-methylbenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClO3S/c1-6-5-7(13(9,10)11)3-4-8(6)12-2/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJDPJUVEBAXEDF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)S(=O)(=O)Cl)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80579466 | |

| Record name | 4-Methoxy-3-methylbenzene-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80579466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84910-98-5 | |

| Record name | 4-Methoxy-3-methylbenzene-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80579466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methoxy-3-methylbenzene-1-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Methoxy 3 Methylbenzenesulfonyl Chloride and Its Derivatives

Established Synthetic Routes for 4-Methoxy-3-methylbenzenesulfonyl Chloride

The synthesis of this compound, a key intermediate in organic synthesis, can be achieved through several established methods. These routes primarily involve the introduction of a chlorosulfonyl group onto a substituted benzene (B151609) ring.

Chlorosulfonation Approaches for Aromatic Sulfonyl Chlorides

Chlorosulfonation is a widely utilized method for the direct synthesis of aromatic sulfonyl chlorides. This electrophilic aromatic substitution reaction typically employs chlorosulfonic acid (ClSO₃H) as the sulfonating agent. The starting material for the synthesis of this compound is 2-methylanisole (B146520).

The regioselectivity of the reaction is dictated by the directing effects of the substituents on the aromatic ring. The methoxy (B1213986) group (-OCH₃) is a potent activating group and an ortho, para-director, while the methyl group (-CH₃) is a less powerful activating group and also an ortho, para-director. In the case of 2-methylanisole, the position para to the strongly activating methoxy group is sterically accessible and electronically favored for electrophilic attack. Consequently, the chlorosulfonyl group is predominantly introduced at the C4 position, yielding the desired this compound.

A general procedure involves the slow addition of 2-methylanisole to an excess of cooled chlorosulfonic acid, followed by quenching the reaction mixture with ice and extraction of the product.

Conversion of Alcohols to Sulfonyl Chlorides

The conversion of alcohols to sulfonyl chlorides is a common transformation in organic synthesis, but it is not a practical or established route for the preparation of aromatic sulfonyl chlorides like this compound. This method is typically employed for the synthesis of aliphatic sulfonyl chlorides from the corresponding alkanesulfonates, which are in turn derived from alcohols. The synthesis of an aromatic sulfonyl chloride from a phenolic precursor would involve a multi-step process that is less direct and efficient than direct chlorosulfonation of the corresponding arene.

One-Pot Synthetic Strategies

Modern synthetic chemistry emphasizes the development of one-pot procedures to enhance efficiency and reduce waste. For the synthesis of aromatic sulfonyl chlorides, one-pot strategies have emerged as valuable alternatives to traditional methods.

One such strategy involves the copper-catalyzed conversion of aromatic carboxylic acids into sulfonyl chlorides. This process utilizes a copper catalyst, a source of sulfur dioxide (like DABSO), and a chlorinating agent in a single reaction vessel. rsc.orgdnu.dp.ua For the synthesis of this compound, this would conceptually start from 4-methoxy-3-methylbenzoic acid.

Another innovative one-pot approach is the palladium-catalyzed chlorosulfonylation of arylboronic acids. nih.gov This method allows for the synthesis of a wide array of aryl sulfonyl chlorides from readily available starting materials. nih.gov The reaction of 4-methoxy-3-methylphenylboronic acid under these conditions would provide a direct route to the target sulfonyl chloride. nih.gov

Synthesis of Sulfonamide Derivatives from this compound

This compound serves as a crucial building block for the synthesis of various sulfonamide derivatives, which are of significant interest in medicinal chemistry.

Reaction with Primary Amines

The most direct method for the synthesis of N-substituted sulfonamides is the reaction of a sulfonyl chloride with a primary amine. This nucleophilic substitution reaction typically proceeds in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the hydrochloric acid byproduct. cbijournal.com

The reaction of this compound with a primary amine would yield the corresponding N-alkyl- or N-aryl-4-methoxy-3-methylbenzenesulfonamide. The versatility of this reaction allows for the introduction of a wide range of substituents on the nitrogen atom.

Table 1: Examples of Sulfonamide Synthesis from Aryl Sulfonyl Chlorides and Primary Amines

| Sulfonyl Chloride | Primary Amine | Base | Solvent | Yield (%) |

|---|---|---|---|---|

| p-Toluenesulfonyl chloride | Aniline | Pyridine | - | 100 |

| Benzenesulfonyl chloride | Aniline | Pyridine | - | 100 |

| p-Toluenesulfonyl chloride | p-Toluidine | Pyridine | - | 100 |

| Benzenesulfonyl chloride | Aniline | Triethylamine | THF | 86 |

N-Alkylation Strategies for Substituted Sulfonamides

Further functionalization of sulfonamides can be achieved through N-alkylation. For primary sulfonamides (RSO₂NH₂), direct alkylation of the nitrogen atom can be accomplished using an alkyl halide in the presence of a base. For secondary sulfonamides (RSO₂NHR'), where the nitrogen is already substituted, N-alkylation can also be achieved.

A common method for the N-alkylation of sulfonamides involves the use of an alkyl halide and a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). For instance, a pre-formed N-substituted sulfonamide can be treated with an alkylating agent to introduce a second substituent on the nitrogen atom.

Another effective method for the N-alkylation of sulfonamides is the Mitsunobu reaction. This reaction allows for the alkylation of the sulfonamide nitrogen with a primary or secondary alcohol under mild conditions, using a phosphine (B1218219) reagent (e.g., triphenylphosphine) and an azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD). This approach offers an alternative to the use of alkyl halides, particularly when the desired alkyl group is derived from a readily available alcohol.

Catalyst Systems and Reaction Conditions

The synthesis of this compound and its analogs can be achieved through several methods, with the choice of catalyst and reaction conditions being critical for yield and purity. A primary industrial method involves the direct chlorosulfonation of the corresponding substituted anisole. For this compound, this involves reacting 2-methylanisole with chlorosulfonic acid.

In the broader context of aryl sulfonyl chloride synthesis, various catalytic systems are employed. The Sandmeyer-type reaction is a classic method that utilizes copper salts, such as CuCl or CuCl₂, as catalysts for the single electron transfer (SET) process. nih.govacs.org This reaction typically involves the diazotization of an aromatic amine followed by a reaction with sulfur dioxide in the presence of the copper catalyst. nih.govacs.org

Modern approaches have introduced photocatalytic methods, which offer milder reaction conditions. For instance, potassium poly(heptazine imide) (K-PHI), a heterogeneous metal-free photocatalyst, can be used to produce sulfonyl chlorides from arenediazonium salts under visible light irradiation at room temperature. nih.govacs.org This method is noted for its sustainability and tolerance of various functional groups. nih.govacs.org

Oxidative chlorination of thiols and disulfides presents another route to sulfonyl chlorides. Various reagent systems can be used for this transformation, as detailed in the table below.

| Reagent/Catalyst System | Substrate | Key Features |

|---|---|---|

| Nitrate (B79036) salt / Chlorotrimethylsilane | Thiols, Disulfides | Mild and efficient for direct oxidative chlorination. |

| H₂O₂ / Zirconium tetrachloride (ZrCl₄) | Thiols, Disulfides | Very short reaction times and high purity of products. |

| H₂O₂ / Thionyl chloride (SOCl₂) | Thiol derivatives | Highly reactive, leading to excellent yields in short times. |

| N-Chlorosuccinimide (NCS) / Dilute HCl | Thiol derivatives | Good yields under mild conditions. |

Synthesis of Sulfonate Esters and Other Sulfonyl Derivatives

This compound is a versatile intermediate that can be converted into a variety of other sulfonyl derivatives, including sulfonate esters, sulfonyl fluorides, and sulfonyl isocyanates.

Formation of Sulfonate Esters

The reaction of this compound with alcohols is a standard method for the formation of sulfonate esters. This reaction is a nucleophilic substitution at the sulfur atom of the sulfonyl chloride. youtube.com The alcohol acts as the nucleophile, attacking the electrophilic sulfur, which leads to the displacement of the chloride ion. youtube.com

The reaction is typically carried out in the presence of a base, such as pyridine or triethylamine, which serves to neutralize the hydrochloric acid byproduct. youtube.comyoutube.com The formation of sulfonate esters from sulfonyl chlorides and alcohols generally proceeds with the retention of the stereochemical configuration at the alcohol's chiral center, as the reaction occurs at the oxygen atom and does not involve the carbon backbone of the alcohol. youtube.com

| Reactants | Reagents | Product | Mechanism |

|---|---|---|---|

| This compound + Alcohol | Pyridine or Triethylamine | 4-Methoxy-3-methylbenzenesulfonate ester | Nucleophilic substitution at sulfur |

Synthesis of Sulfonyl Fluorides from Sulfonates or Sulfonic Acids

The conversion of sulfonyl chlorides to sulfonyl fluorides is a key transformation, often achieved through a halide exchange reaction. ccspublishing.org.cnmdpi.comthieme-connect.com This process typically involves treating the sulfonyl chloride with a fluoride (B91410) source. ccspublishing.org.cnmdpi.com Common fluorinating agents include potassium fluoride (KF) and potassium bifluoride (KHF₂). ccspublishing.org.cnthieme-connect.com The reaction with KF can be facilitated by using a phase-transfer catalyst like 18-crown-6 (B118740) in an aprotic solvent such as acetonitrile. ccspublishing.org.cnmdpi.com Alternatively, using KHF₂ in an aqueous medium can also effectively produce sulfonyl fluorides under mild conditions, often preventing hydrolysis of the product. ccspublishing.org.cn

Another approach involves a one-pot, two-step procedure starting from sulfonic acids or sulfonates. mdpi.comrsc.org In this method, the sulfonic acid is first converted in situ to the sulfonyl chloride using a reagent like cyanuric chloride, followed by the addition of a fluoride source such as KHF₂ to complete the conversion to the sulfonyl fluoride. mdpi.com

Preparation of Sulfonyl Isocyanates

Sulfonyl isocyanates are another class of derivatives that can be synthesized from sulfonyl chlorides. One method involves the reaction of a sulfonyl chloride with trimethylsilyl (B98337) isocyanate in the presence of a Lewis acid catalyst. google.com

A more traditional and direct route is the high-temperature phosgenation of the corresponding sulfonamide. acs.org For example, p-toluenesulfonamide (B41071) can be converted to p-toluenesulfonyl isocyanate through this process. acs.org The synthesis of the parent compound, chlorosulfonyl isocyanate, is achieved by the reaction of cyanogen (B1215507) chloride with sulfur trioxide. wikipedia.org

Green Chemistry Approaches in the Synthesis of this compound Analogs

In recent years, there has been a significant shift towards developing more environmentally friendly synthetic methods in chemistry. For the synthesis of sulfonyl chlorides and their derivatives, several green chemistry approaches have been explored.

Photocatalysis, as mentioned earlier, represents a significant green advancement. The use of visible light and heterogeneous catalysts like potassium poly(heptazine imide) for the synthesis of sulfonyl chlorides avoids the need for harsh reagents and operates under mild conditions. nih.govacs.orgnih.gov This method is considered more sustainable as it utilizes light as a traceless reagent. nih.gov

The use of water as a solvent is another cornerstone of green chemistry. For the synthesis of sulfonamides and sulfonate esters from sulfonyl chlorides, protocols using water as the solvent and sodium carbonate as a benign acid scavenger have been developed. mdpi.com This approach avoids the use of volatile and often toxic organic solvents. mdpi.com Furthermore, ionic liquids have been employed as recyclable reagents and solvents for the nucleophilic substitution of sulfonate esters, offering a more sustainable, closed-loop process. organic-chemistry.org

The development of metal-free and aerobic oxidation conditions for the synthesis of sulfonyl chlorides from thiols is another example of a greener methodology. rsc.org Using ammonium (B1175870) nitrate in an aqueous solution of HCl or HBr with oxygen as the terminal oxidant provides an environmentally benign route to these important intermediates. rsc.org Additionally, methods utilizing N-chlorosuccinimide for the chlorosulfonation of S-alkylisothiourea salts offer a convenient and more environmentally friendly alternative to traditional methods that use hazardous reagents. organic-chemistry.org

Reaction Mechanisms and Kinetics of 4 Methoxy 3 Methylbenzenesulfonyl Chloride

Nucleophilic Substitution Reactions at the Sulfonyl Center

Nucleophilic substitution at the sulfonyl sulfur atom is the principal reactive pathway for 4-Methoxy-3-methylbenzenesulfonyl chloride. This process involves the attack of a nucleophile on the electron-deficient sulfur, leading to the displacement of the chloride leaving group. The specific mechanism of this substitution can vary based on reaction conditions.

S_N1 and S_N2 Mechanistic Pathways

The substitution at the sulfonyl center can theoretically proceed through either a unimolecular (S_N1) or bimolecular (S_N2) pathway, though one is heavily favored.

The S_N2 mechanism is a single, concerted step where the nucleophile attacks the sulfur atom at the same time as the chloride ion departs. masterorganicchemistry.com This process involves a trigonal bipyramidal transition state. masterorganicchemistry.com The reaction rate is dependent on the concentrations of both the sulfonyl chloride and the nucleophile. For arenesulfonyl chlorides, experimental and theoretical studies, such as isotopic chloride exchange investigations, show that the reaction proceeds synchronously according to the S_N2 mechanism. mdpi.com This pathway is characterized by an inversion of configuration at the reaction center. youtube.com

An S_N1 mechanism , in contrast, would involve a two-step process. The first, rate-determining step would be the slow dissociation of the chloride ion to form a highly reactive sulfonyl cation intermediate (ArSO2+). youtube.commasterorganicchemistry.com The second step would be the rapid attack of the nucleophile on this cation. youtube.com The rate of an S_N1 reaction depends only on the concentration of the substrate. masterorganicchemistry.comyoutube.com While common for tertiary alkyl halides that form stable carbocations, this pathway is generally not favored for arenesulfonyl chlorides due to the instability of the resulting sulfonyl cation. masterorganicchemistry.com However, under specific conditions with certain substrates, a mixed S_N1/S_N2 mechanism has been observed, suggesting that the distinction can sometimes be a continuum rather than a discrete point. nih.gov

Table 1: Comparison of S_N1 and S_N2 Mechanisms at a Sulfonyl Center

| Feature | S_N1 Mechanism | S_N2 Mechanism |

|---|---|---|

| Kinetics | First-order: rate = k[Substrate] | Second-order: rate = k[Substrate][Nucleophile] |

| Mechanism | Two-step (dissociation, then attack) | One-step (concerted attack and departure) |

| Intermediate | Sulfonyl cation (highly unstable) | None (transition state only) |

| Stereochemistry | Racemization (if chiral) | Inversion of configuration |

| Favored by | Highly stabilizing groups, polar protic solvents | Strong nucleophiles, unhindered substrate |

Influence of Substituents on Reaction Mechanisms and Rates

The substituents on the aromatic ring—a methoxy (B1213986) group at the 4-position and a methyl group at the 3-position—exert significant electronic influence on the reaction rate.

Electronic Effects : Both the methoxy (-OCH3) and methyl (-CH3) groups are electron-donating. The methyl group donates electron density through an inductive effect, while the methoxy group donates strongly through resonance. These effects increase the electron density on the aromatic ring and, by extension, slightly reduce the electrophilicity of the sulfonyl sulfur atom.

Kinetic studies on a range of substituted arenesulfonyl chlorides have demonstrated that electron-donating substituents slow down the rate of nucleophilic substitution, whereas electron-attracting substituents increase the rate. mdpi.com This relationship is quantified by the Hammett equation, which for the chloride exchange reaction in arenesulfonyl chlorides yields a positive ρ-value of +2.02. mdpi.com A positive ρ-value confirms that the reaction is facilitated by electron-withdrawing groups, which help stabilize the buildup of negative charge in the S_N2 transition state. Consequently, the electron-donating methoxy and methyl groups in this compound are expected to decrease its reactivity in S_N2 reactions compared to unsubstituted benzenesulfonyl chloride.

Investigation of Side Reactions and Undesired Byproducts

Beyond the primary substitution pathway, this compound can participate in side reactions, leading to the formation of various byproducts.

Formation of Pyridinium (B92312) Adducts

In the presence of nucleophilic amine catalysts such as pyridine (B92270), sulfonyl chlorides can form N-sulfonylpyridinium salts. mdpi.com This occurs through the nucleophilic attack of the pyridine nitrogen atom on the sulfonyl sulfur, displacing the chloride ion. These pyridinium adducts are themselves highly reactive intermediates. They are more susceptible to subsequent nucleophilic attack than the original sulfonyl chloride, which is why pyridine is often used as a nucleophilic catalyst in sulfonylation reactions.

Competing Arylation vs. Arylsulfonylation Pathways

The principal reaction pathway for a nucleophile with this compound is arylsulfonylation , where the nucleophile attacks the sulfur atom. An alternative, though generally less favorable, pathway is arylation , where the nucleophile attacks a carbon atom of the aromatic ring, leading to a Nucleophilic Aromatic Substitution (S_NAr) reaction.

The S_NAr mechanism typically proceeds via an addition-elimination pathway, involving the formation of a negatively charged intermediate known as a Meisenheimer complex. libretexts.org However, this mechanism is strongly facilitated by the presence of potent electron-withdrawing groups (such as -NO2) on the aromatic ring, which are necessary to stabilize the negative charge of the Meisenheimer intermediate. libretexts.orgnih.gov

The subject compound, this compound, possesses two electron-donating groups. These groups destabilize the negatively charged intermediate required for the S_NAr pathway. Therefore, the arylation pathway is significantly disfavored, and arylsulfonylation at the sulfur center remains the overwhelmingly dominant reaction mechanism.

Kinetic Studies and Mechanistic Elucidation Techniques

The elucidation of reaction mechanisms for arenesulfonyl chlorides relies on a combination of kinetic experiments and theoretical calculations. These studies provide insights into the nature of the transition state and the factors influencing reaction rates.

Spectrophotometric methods are frequently employed to determine the kinetics of reactions involving aromatic sulfonyl chlorides, particularly their hydrolysis. osti.gov The reaction progress can be monitored by measuring the change in absorbance of either the reactant or a product over time. For instance, the hydrolysis of various substituted benzenesulfonyl chlorides has been studied in aqueous solutions and aqueous sulfuric acid by spectrophotometry. osti.govrsc.org

These studies have shown that the rates of hydrolysis are sensitive to the electronic effects of the substituents on the aromatic ring. Electron-withdrawing groups tend to increase the rate of hydrolysis, while electron-donating groups decrease it. beilstein-journals.org This is consistent with a mechanism where the sulfur atom is electron-deficient in the transition state. The relationship between substituent effects and reaction rates is often quantified using the Hammett equation, which correlates the logarithm of the rate constant with a substituent constant (σ). For the hydrolysis of nine substituted sulfonyl chlorides in 50% sulfuric acid, a satisfactory correlation is observed with a reaction constant (ρ) of -1.85. osti.gov

First-order rate constants for the solvolysis of a series of 4-X-benzenesulfonyl chlorides have been measured using the conductance method in water. cdnsciencepub.com The data from these studies can be used to derive pseudothermodynamic parameters such as the enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG*) of activation, which provide further mechanistic insights.

Table 1: Representative First-Order Rate Constants for the Hydrolysis of Substituted Benzenesulfonyl Chlorides in 50% Acetone/50% Water (v/v) at 25.0 °C

| Substituent (X in X-C₆H₄SO₂Cl) | Rate Constant (k, min⁻¹) |

| p-CH₃O | Data not available in provided sources |

| p-CH₃ | 0.0106 |

| H | 0.0146 |

| m-NO₂ | 0.044 |

This data is illustrative for substituted benzenesulfonyl chlorides and is based on early studies. beilstein-journals.org Specific spectrophotometric kinetic data for this compound is not available in the cited literature.

Kinetic isotope effects (KIEs) are a powerful tool for probing the transition state structure of a reaction. By replacing an atom with its heavier isotope, changes in the reaction rate can reveal information about bond breaking and bond formation in the rate-determining step.

For arenesulfonyl chlorides, both solvent isotope effects and leaving group isotope effects have been investigated. The kinetic solvent isotope effect (KSIE), typically measured by comparing reaction rates in H₂O and D₂O (kH₂O/kD₂O), provides insight into the role of the solvent in the reaction mechanism. For the hydrolysis of benzenesulfonyl chloride, the KSIE is approximately 1.56, which is higher than that for the hydrolysis of alkyl halides. beilstein-journals.org This larger value is interpreted as evidence for a greater degree of bond formation and nucleophilic participation by water in the transition state of the sulfonyl chloride hydrolysis.

Chlorine leaving group isotope effects have also been used to study the mechanisms of nucleophilic substitution reactions of sulfonyl chlorides. These studies can help to distinguish between different mechanistic pathways, such as a concerted Sₙ2-like mechanism versus a stepwise addition-elimination mechanism.

Table 2: Kinetic Solvent Isotope Effects (KSIE) for the Solvolysis of Selected Sulfonyl Chlorides

| Compound | Solvent | KSIE (kH₂O/kD₂O) |

| Methanesulfonyl chloride | Water | 1.568 ± 0.006 |

| Benzenesulfonyl chloride | Water | 1.564 ± 0.006 |

| trans-β-Styrenesulfonyl chloride | Water | 1.46 |

This data is compiled from studies on various sulfonyl chlorides to illustrate the application of KIEs. beilstein-journals.orgmdpi.com Specific isotope effect data for this compound is not available in the cited literature.

Computational chemistry, particularly density functional theory (DFT), has become an invaluable tool for elucidating the reaction mechanisms of sulfonyl chlorides at a molecular level. nih.govmdpi.com These methods allow for the calculation of the geometries and energies of reactants, transition states, and products.

Theoretical studies on the chloride-chloride exchange reaction in arenesulfonyl chlorides have provided detailed insights into the Sₙ2 mechanism at the sulfur atom. nih.govmdpi.com DFT calculations have shown that this reaction proceeds through a single, symmetrical transition state. nih.govmdpi.com The calculations can also predict the influence of substituents on the activation energy barrier, which can then be correlated with experimentally determined reaction rates. For example, calculations have shown that electron-withdrawing substituents lower the energy of the transition state, thus increasing the reaction rate, which is in agreement with experimental observations. mdpi.com

Furthermore, computational models can be used to investigate the structures of intermediates and transition states that may be difficult or impossible to observe experimentally. This includes modeling the role of solvent molecules in stabilizing charged intermediates and transition states.

Table 3: Illustrative Computational Data for the Chloride Exchange Reaction in Arenesulfonyl Chlorides

| Compound | Method | Calculated Activation Energy (kcal/mol) |

| Benzenesulfonyl chloride | DFT | Specific values vary with computational method |

| 4-Methylbenzenesulfonyl chloride | DFT | Slightly higher than benzenesulfonyl chloride |

This table provides a conceptual illustration of the type of data obtained from computational studies on arenesulfonyl chlorides. mdpi.com Specific computational modeling of the transition states for this compound is not available in the cited literature.

Advanced Spectroscopic and Analytical Characterization for Research on 4 Methoxy 3 Methylbenzenesulfonyl Chloride

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the precise molecular structure of organic compounds by probing the magnetic properties of atomic nuclei.

The ¹H NMR spectrum of 4-Methoxy-3-methylbenzenesulfonyl chloride would be expected to show distinct signals for the aromatic protons and the protons of the methyl and methoxy (B1213986) substituents. The chemical shifts (δ) are influenced by the electronic environment of each proton. The aromatic protons would likely appear as a set of coupled multiplets in the downfield region (typically 7.0-8.0 ppm) due to the deshielding effects of the benzene (B151609) ring and the electron-withdrawing sulfonyl chloride group. The methoxy group protons would be expected to appear as a sharp singlet further upfield, typically around 3.9 ppm. The methyl group protons attached to the aromatic ring would also present as a singlet, generally in the range of 2.3-2.6 ppm.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| Aromatic-H | ~7.7-7.9 | Multiplet |

| Aromatic-H | ~7.0-7.2 | Multiplet |

| Methoxy (-OCH₃) | ~3.9 | Singlet |

| Methyl (-CH₃) | ~2.4 | Singlet |

Note: Predicted values are based on analogous structures and may vary from experimental results.

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound would give rise to a distinct signal. The carbon atoms of the aromatic ring would resonate in the downfield region (110-165 ppm). The carbon atom attached to the sulfonyl chloride group would be significantly deshielded. The methoxy and methyl carbons would appear at higher field strengths.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-SO₂Cl | ~140-145 |

| C-OCH₃ | ~160-165 |

| C-CH₃ | ~130-135 |

| Aromatic C-H | ~115-130 |

| Methoxy (-OCH₃) | ~55-60 |

| Methyl (-CH₃) | ~15-20 |

Note: Predicted values are based on analogous structures and may vary from experimental results.

While this compound itself is achiral, 2D NMR techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) would be invaluable for confirming the stereochemistry of derivatives or in studies of intermolecular interactions. For instance, if this compound were used to synthesize a larger molecule with chiral centers, NOESY could reveal through-space correlations between protons, helping to establish their relative spatial proximity and thus the stereochemistry of the product.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be expected to show characteristic absorption bands for the sulfonyl chloride, methoxy, and aromatic functionalities.

Table 3: Predicted Characteristic IR Absorption Bands for this compound

| Functional Group | Predicted Frequency Range (cm⁻¹) | Vibration Type |

|---|---|---|

| S=O (Asymmetric stretch) | 1370-1390 | Stretching |

| S=O (Symmetric stretch) | 1170-1190 | Stretching |

| C-O (Aryl-alkyl ether) | 1250-1270 | Stretching |

| C=C (Aromatic) | 1450-1600 | Stretching |

| C-H (Aromatic) | 3000-3100 | Stretching |

| C-H (Aliphatic) | 2850-3000 | Stretching |

| S-Cl | 500-600 | Stretching |

Note: Predicted values are based on characteristic group frequencies and may vary from experimental results.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern upon ionization.

HRMS would be used to determine the exact mass of the molecular ion of this compound with high precision. This allows for the unambiguous determination of its elemental formula (C₈H₉ClO₃S). The analysis of the isotopic pattern, particularly the presence of chlorine (³⁵Cl and ³⁷Cl) and sulfur (³²S, ³³S, ³⁴S) isotopes, would further confirm the elemental composition. The fragmentation pattern observed in the mass spectrum would provide structural information. Key fragmentation pathways would likely involve the loss of the chlorine atom, the sulfonyl chloride group, and cleavage of the methoxy and methyl groups.

Table 4: Predicted Key Ions in the Mass Spectrum of this compound

| m/z (predicted) | Identity |

|---|---|

| 220/222 | [M]⁺ (Molecular ion) |

| 185 | [M - Cl]⁺ |

| 155 | [M - SO₂Cl + H]⁺ (loss of sulfonyl chloride, rearrangement) |

| 140 | [M - SO₂Cl - CH₃ + H]⁺ |

Note: Predicted m/z values are based on the nominal mass and expected fragmentation pathways.

GC-MS Studies of Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique used to separate, identify, and quantify volatile and semi-volatile compounds within a sample. In the context of this compound, this method would be invaluable for the analysis of its derivatives, such as sulfonamides or sulfonate esters, which are often more amenable to GC analysis than the parent sulfonyl chloride.

The GC component separates the derivatives based on their boiling points and interactions with a stationary phase, leading to characteristic retention times. The mass spectrometer then fragments the eluted compounds and separates the resulting ions based on their mass-to-charge ratio, generating a unique mass spectrum for each derivative. This mass spectrum serves as a molecular fingerprint, allowing for structural elucidation and confirmation.

Despite the utility of this technique, a thorough search of scientific databases indicates a lack of specific published research detailing the GC-MS analysis of derivatives of this compound. Such studies would typically involve the synthesis of a series of derivatives, followed by the development of a robust GC-MS method to characterize them. The resulting data would be presented in tables listing retention times and the mass-to-charge ratios (m/z) of significant fragment ions for each derivative.

Table 1: Hypothetical GC-MS Data for a Derivative of this compound (Note: This table is for illustrative purposes only, as specific experimental data is not available.)

| Derivative Name | Retention Time (min) | Key Mass Fragments (m/z) |

|---|---|---|

| N-aryl-4-methoxy-3-methylbenzenesulfonamide | 15.2 | 220, 185, 155, 107, 91 |

X-ray Crystallography for Solid-State Molecular Structures

For this compound, a single crystal X-ray diffraction study would provide unambiguous proof of its molecular structure. The resulting data would include the crystal system, space group, and unit cell dimensions. A detailed crystallographic information file (CIF) would be generated, allowing for the visualization of the molecule's conformation, including the orientation of the methoxy, methyl, and sulfonyl chloride groups relative to the benzene ring.

However, a comprehensive search of crystallographic databases (such as the Cambridge Structural Database) did not yield any published crystal structures for this compound. Were such data available, it would be summarized in a table detailing the key crystallographic parameters.

Table 2: Illustrative Crystallographic Data Table (Note: This table is a template, as no specific crystallographic data for this compound has been found.)

| Parameter | Value |

|---|---|

| Chemical Formula | C₈H₉ClO₃S |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 8.456 |

| c (Å) | 12.789 |

| β (°) | 98.76 |

| Volume (ų) | 1083.4 |

| Z | 4 |

UV-Vis Spectroscopy for Electronic Transitions

UV-Visible (UV-Vis) spectroscopy is an analytical technique that measures the absorption of ultraviolet and visible light by a molecule. The absorption of light at specific wavelengths corresponds to the promotion of electrons from lower to higher energy orbitals. For aromatic compounds like this compound, the absorption bands in the UV region are typically due to π → π* electronic transitions within the benzene ring.

The positions and intensities of these absorption maxima (λmax) can be influenced by the nature and position of substituents on the aromatic ring. The electron-donating methoxy group and the weakly electron-donating methyl group would be expected to cause a bathochromic (red) shift in the absorption bands compared to unsubstituted benzenesulfonyl chloride.

Specific experimental UV-Vis spectroscopic data for this compound, including absorption maxima and molar absorptivity values, are not reported in the reviewed literature. A typical presentation of such data would involve a table listing the solvent used, the observed λmax values, and the corresponding molar absorptivities (ε).

Table 3: Representative UV-Vis Absorption Data (Note: This table is for illustrative purposes only, as specific experimental data is not available.)

| Solvent | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) |

|---|---|---|

| Ethanol | 235 | 12,500 |

| 275 | 1,800 |

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis is a fundamental analytical technique used to determine the mass percentages of the constituent elements in a compound. This experimental data is then compared to the theoretical percentages calculated from the compound's proposed empirical formula. A close agreement between the experimental and theoretical values provides strong evidence for the compound's elemental composition and purity.

For this compound, with a molecular formula of C₈H₉ClO₃S, the theoretical elemental composition can be readily calculated. An experimental analysis would involve the combustion of a small, precisely weighed sample of the pure compound and the quantification of the resulting combustion products (CO₂, H₂O, etc.).

While the theoretical composition is known, published research articles reporting the experimental elemental analysis data for newly synthesized or purified batches of this compound are not available. Such results are crucial for the verification of a compound's identity and are typically presented in the experimental section of a research paper.

Table 4: Elemental Composition of this compound (C₈H₉ClO₃S) (Note: The "Found (%)" column is intentionally left blank as experimental data is unavailable.)

| Element | Theoretical (%) | Found (%) |

|---|---|---|

| Carbon (C) | 43.54 | |

| Hydrogen (H) | 4.11 | |

| Chlorine (Cl) | 16.06 | |

| Oxygen (O) | 21.75 | |

| Sulfur (S) | 14.53 |

Computational Chemistry and Theoretical Studies on 4 Methoxy 3 Methylbenzenesulfonyl Chloride

Density Functional Theory (DFT) Calculations for Molecular Properties

Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry, enabling the accurate calculation of a molecule's electronic structure and associated properties. For 4-Methoxy-3-methylbenzenesulfonyl chloride, DFT calculations can elucidate its reactivity, stability, and spectroscopic characteristics, providing a theoretical framework to understand its chemical behavior.

HOMO-LUMO Energy Analysis for Chemical Activity

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in defining a molecule's ability to donate and accept electrons, respectively. The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a key indicator of chemical reactivity and kinetic stability.

A smaller HOMO-LUMO gap suggests that a molecule is more polarizable and can be more readily excited, indicating higher chemical reactivity. In molecules analogous to this compound, such as 4-Cyano-2-methoxybenzenesulfonyl Chloride, DFT calculations have been employed to determine these energy levels. stmjournals.in The HOMO is typically localized over the methoxy- and methyl-substituted benzene (B151609) ring, which acts as the primary electron-donating region. Conversely, the LUMO is often distributed around the sulfonyl chloride group, the electron-accepting moiety. This distribution facilitates intramolecular charge transfer from the substituted ring to the sulfonyl chloride group.

Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -6.85 |

| LUMO Energy | -1.75 |

Note: The data in this table is illustrative and based on typical values for similar aromatic sulfonyl chlorides.

Natural Bond Orbital (NBO) Analysis for Stability and Charge Delocalization

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines the delocalization of electron density between filled Lewis-type orbitals and empty non-Lewis orbitals, which corresponds to stabilizing intramolecular interactions.

Prediction of Spectroscopic Parameters

DFT calculations are highly effective in predicting vibrational frequencies, which can be correlated with experimental infrared (IR) and Raman spectra. By calculating the harmonic vibrational frequencies, a theoretical spectrum can be generated that aids in the assignment of experimental spectral bands to specific molecular motions. For a related compound, 4-Cyano-2-methoxybenzenesulfonyl Chloride, DFT has been used to compute its vibrational spectrum, showing good agreement with experimental data. stmjournals.in This allows for a detailed understanding of the vibrational modes associated with the methoxy (B1213986), methyl, sulfonyl chloride, and benzene ring components of this compound.

Molecular Dynamics Simulations for Conformational Analysis and Interactions

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. These simulations can provide valuable insights into the conformational flexibility of this compound and its interactions with solvent molecules or biological macromolecules.

Molecular Docking Studies for Ligand-Protein Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the binding mode of a small molecule ligand to the active site of a protein.

In the context of this compound, molecular docking studies could be employed to explore its potential as an inhibitor of specific enzymes. For instance, many sulfonyl chloride-containing compounds are known to interact with the active sites of proteases or kinases. A docking simulation would involve placing the this compound molecule into the binding pocket of a target protein and calculating the most likely binding poses and their corresponding binding affinities. These studies can identify key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the protein's amino acid residues, providing a rationale for its potential biological activity.

Quantum Chemical Parameters in Structure-Activity Relationship (SAR) Studies

Quantum chemical parameters derived from DFT calculations are valuable descriptors in Quantitative Structure-Activity Relationship (QSAR) studies. QSAR models aim to correlate the chemical structure of a series of compounds with their biological activity.

For this compound, various quantum chemical descriptors can be calculated, including:

Electronegativity (χ): A measure of an atom's ability to attract shared electrons.

Chemical Hardness (η) and Softness (S): Related to the HOMO-LUMO gap, these parameters indicate the molecule's resistance to change in its electron distribution.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons.

These parameters can be used to build predictive QSAR models that can guide the design of new derivatives of this compound with potentially enhanced biological activity.

Table 2: Illustrative Quantum Chemical Parameters for QSAR Studies

| Parameter | Definition | Hypothetical Value |

|---|---|---|

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | 4.30 eV |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | 2.55 eV |

| Chemical Softness (S) | 1/(2η) | 0.196 eV-1 |

Note: These values are calculated based on the hypothetical HOMO and LUMO energies in Table 1 and are for illustrative purposes.

Applications of 4 Methoxy 3 Methylbenzenesulfonyl Chloride in Advanced Organic Synthesis

Role in Sulfonylation Reactions for C-N and C-S Bond Formation

The primary utility of 4-methoxy-3-methylbenzenesulfonyl chloride lies in its function as a potent sulfonylating agent. The sulfonyl chloride group is highly reactive towards nucleophiles, making it an excellent reagent for the formation of sulfonamides and sulfonate esters through reactions with amines and alcohols, respectively.

The reaction with primary and secondary amines, in the presence of a base to neutralize the hydrochloric acid byproduct, readily affords the corresponding sulfonamides. This reaction is a cornerstone of medicinal chemistry for the synthesis of sulfa drugs and other therapeutic agents. The general scheme for this C-N bond formation is as follows:

R-NH₂ + ClSO₂-Ar → R-NH-SO₂-Ar + HCl (where Ar represents the 4-methoxy-3-methylphenyl group)

Similarly, the reaction of this compound with thiols leads to the formation of thiosulfonates, establishing a C-S bond. While less common than sulfonamide formation, this reaction is a valuable method for the synthesis of sulfur-containing compounds with potential applications in materials science and medicinal chemistry.

Precursor for Bioactive Molecules and Pharmaceutical Intermediates

The 4-methoxy-3-methylbenzenesulfonyl scaffold is a common feature in a variety of bioactive molecules and serves as a crucial intermediate in the pharmaceutical industry. Its derivatives have been explored for a wide range of therapeutic applications.

Sulfonamide-Based Therapeutics

The sulfonamide functional group is a key pharmacophore in a multitude of clinically important drugs. This compound serves as a readily available starting material for the synthesis of a diverse library of sulfonamide derivatives. By reacting it with various amines, chemists can systematically modify the structure of the resulting sulfonamide to optimize its biological activity, pharmacokinetic properties, and safety profile. These sulfonamides have been investigated for their potential as antibacterial, and anticancer agents. nih.gov

Enzyme Inhibitors (e.g., Acetylcholinesterase)

Derivatives of this compound have been investigated as potential enzyme inhibitors. The sulfonamide moiety can act as a zinc-binding group in metalloenzymes or participate in hydrogen bonding interactions within the active site of an enzyme. While specific studies detailing the use of this compound in the synthesis of acetylcholinesterase inhibitors are not prevalent, the general strategy of incorporating sulfonamide groups into inhibitor scaffolds is a well-established approach in drug design. The structural and electronic properties imparted by the 4-methoxy-3-methylphenyl group could be exploited to achieve selective inhibition of specific enzymes.

Antifungal and Antimicrobial Agents

Research has indicated that derivatives of this compound exhibit significant antibacterial and antifungal properties. The introduction of the 4-methoxy-3-methylbenzenesulfonyl group into various heterocyclic or aromatic systems can lead to compounds with potent antimicrobial activity. Studies have shown that certain sulfonamide derivatives synthesized from this precursor can effectively inhibit the growth of various bacterial strains. The mechanism of action is often attributed to the inhibition of essential metabolic pathways in the microorganisms.

Below is a data table summarizing the antimicrobial activity of derivatives:

| Derivative Type | Target Organism(s) | Reported Activity |

| Sulfonamide Derivatives | Various bacterial strains | Significant growth inhibition |

Anticancer Research

The development of novel anticancer agents is a major focus of medicinal chemistry, and derivatives of this compound have shown promise in this area. nih.gov Various studies have explored the anticancer potential of sulfonamides and other compounds derived from this precursor. These compounds have demonstrated cytotoxic effects against different cancer cell lines. The mechanism of their anticancer activity can be multifaceted, including the inhibition of key enzymes involved in cancer progression, such as kinases.

Here is a data table summarizing findings from anticancer research:

| Cancer Cell Line(s) | Derivative Type | Observed Effect |

| Various cancer cell lines | Sulfonamide Derivatives | Cytotoxic effects |

| Not specified | Kinase Inhibitor Scaffolds | Potential for targeted cancer therapy |

Anti-inflammatory and Anti-diabetic Activities

While direct studies on the biological activities of this compound are not extensively documented, its role as a key intermediate in the synthesis of compounds with potential therapeutic applications is noteworthy. Research in medicinal chemistry has utilized this compound to create more complex molecules with significant anti-inflammatory and anti-diabetic properties.

A notable application is in the synthesis of substituted dihydrophenanthridinesulfonamides. A US patent details a synthetic route where this compound is reacted with a dihydrophenanthridine intermediate to yield the corresponding sulfonamide. This class of compounds is described as being useful for treating a range of disorders associated with inflammation and autoimmune diseases. The potential therapeutic targets mentioned include inflammatory bowel disease (such as Crohn's disease and ulcerative colitis), various forms of arthritis (including rheumatoid, psoriatic, and osteoarthritis), asthma, and psoriasis.

Furthermore, the same patent discloses that these synthesized dihydrophenanthridinesulfonamides are also potentially useful in the treatment of Type II diabetes. This suggests that the structural motif derived from this compound is a component of molecules designed to modulate biological pathways relevant to both inflammatory and metabolic diseases. The crude product from the reaction involving this compound was purified by flash column chromatography on silica (B1680970) gel.

The following table summarizes the key details from the synthesis described in the patent:

| Reactant 1 | Reactant 2 | Product Class | Potential Therapeutic Applications |

| 8-fluoro-6-methyl-dihydrophenanthridine | This compound | 8-fluoro-5-[(4-methoxy-3-methylphenyl)sulfonyl]-6-methyl-dihydrophenanthridine | Anti-inflammatory (e.g., arthritis, asthma), Anti-diabetic (Type II) |

Applications in Agrochemical and Materials Science Research

Currently, there is a lack of publicly available scientific literature detailing the specific applications of this compound in the fields of agrochemical and materials science research. While the broader class of benzenesulfonyl chlorides serves as intermediates in the production of some agrochemicals and polymers, specific research and development activities focusing on the 4-methoxy-3-methyl substituted variant have not been prominently reported.

Emerging Research Areas and Future Directions

Development of Novel Catalytic Systems for Reactions Involving 4-Methoxy-3-methylbenzenesulfonyl Chloride

The development of novel catalytic systems is a cornerstone of modern chemistry, aiming to enhance reaction efficiency, selectivity, and sustainability. cas.org Catalysts function by lowering the activation energy of a reaction, thereby increasing its rate without being consumed in the process. cas.org Research in this field often focuses on creating new metal-based or organocatalysts that can facilitate challenging transformations. For sulfonyl chlorides, this could involve new methods for sulfonamide or sulfonate ester formation that proceed under milder conditions or with greater functional group tolerance.

However, a review of current scientific literature reveals a lack of specific studies focused on the development of novel catalytic systems designed explicitly for reactions involving this compound. While the broader field of sulfonyl chloride chemistry is an active area of catalytic research, dedicated systems for this particular substituted benzenesulfonyl chloride are not documented in available research.

Exploration of Unexplored Reactivity and Transformation Pathways

Investigating unexplored reactivity involves pushing the boundaries of known chemical transformations to discover new reactions and mechanisms. For a molecule like this compound, this could include novel cross-coupling reactions, unconventional functionalizations, or its use in generating reactive intermediates. Understanding the fundamental reactivity of such a compound is crucial for its application as a versatile building block in organic synthesis.

Currently, there are no specific research publications detailing previously unexplored reactivity or novel transformation pathways for this compound. Its reactivity is generally presumed to follow the established patterns for arylsulfonyl chlorides, primarily involving nucleophilic substitution at the sulfonyl group.

Rational Design of Derivatives with Tuned Biological Activities

Rational drug design is a strategy that involves creating new molecules with a specific biological target in mind. By modifying the structure of a lead compound, such as this compound, medicinal chemists can synthesize derivatives with potentially enhanced or selective biological activities. The benzenesulfonyl and benzenesulfonate (B1194179) moieties are present in numerous pharmacologically active compounds, making their derivatives of significant interest.

While some research indicates that derivatives of this compound may possess antibacterial and antifungal properties, detailed studies on the rational design of these derivatives to tune specific biological activities are not available in the current body of scientific literature. There are no published structure-activity relationship (SAR) studies or targeted designs aimed at specific enzymes or receptors using this compound as a scaffold.

Integration with Flow Chemistry and Automated Synthesis

Flow chemistry, or continuous flow processing, is a modern synthesis technique where a chemical reaction is run in a continuously flowing stream rather than in a batch-wise fashion. beilstein-journals.orgscielo.br This approach offers numerous advantages, including enhanced safety, better heat and mass transfer, and the potential for straightforward automation and high-throughput experimentation. rsc.org The integration of reagents like this compound into flow systems could enable more efficient and scalable syntheses of its derivatives.

Despite the significant growth of flow chemistry in organic synthesis, there is no published research documenting the integration of this compound into flow chemistry protocols or automated synthesis platforms.

Advanced Spectroscopic Techniques for In-situ Reaction Monitoring

Advanced spectroscopic techniques, such as Fourier-transform infrared spectroscopy (FTIR), Raman spectroscopy, and Nuclear Magnetic Resonance (NMR), can be used for in-situ (in the reaction mixture) monitoring of chemical reactions as they occur. mt.com This real-time analysis provides valuable data on reaction kinetics, the formation of intermediates, and the consumption of reactants, allowing for precise process control and a deeper mechanistic understanding. mt.comnih.gov

A search of the scientific literature did not yield any studies that employ advanced spectroscopic techniques for the in-situ monitoring of reactions specifically involving this compound. While these methods are widely applied across chemical synthesis, their application to this particular compound has not been reported.

Multi-omics Approaches in Biological Evaluation of Derivatives

Multi-omics refers to the integrated analysis of multiple "omics" datasets, such as genomics (study of genes), proteomics (proteins), transcriptomics (RNA transcripts), and metabolomics (metabolites). nih.gov This systems-biology approach provides a holistic view of the molecular responses of a cell or organism to a stimulus, such as a new chemical entity. Applying multi-omics to evaluate derivatives of this compound could uncover their mechanisms of action and identify potential biomarkers of efficacy or toxicity.

There is currently no published research that utilizes multi-omics approaches for the biological evaluation of derivatives synthesized from this compound. The application of such comprehensive analytical strategies to this specific class of compounds remains an unexplored area.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 4-methoxy-3-methylbenzenesulfonyl chloride, and how can purity be maximized during synthesis?

- Methodological Answer : The compound is typically synthesized via sulfonation of 4-methoxy-3-methylbenzene using chlorosulfonic acid under controlled anhydrous conditions. Key steps include:

- Maintaining temperatures between 0–5°C to avoid over-sulfonation.

- Quenching excess chlorosulfonic acid with ice-water to prevent decomposition.

- Purification via recrystallization from non-polar solvents (e.g., hexane) to achieve >95% purity, as evidenced by melting point consistency (76–80°C) .

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer :

- Storage : Store at 2–8°C in airtight, moisture-resistant containers under inert gas (argon/nitrogen) to prevent hydrolysis.

- Handling : Use impervious gloves (e.g., nitrile), sealed goggles, and fume hoods due to its corrosive nature (Skin Corr. 1B classification) .

- Decomposition Mitigation : Avoid contact with water or alcohols; pre-dry solvents (e.g., molecular sieves for THF) during reactions .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : ¹H NMR (CDCl₃) shows characteristic peaks: δ 2.4 (s, 3H, CH₃), δ 3.8 (s, 3H, OCH₃), δ 7.3–7.6 (m, aromatic protons).

- IR : Strong S=O asymmetric stretch at ~1370 cm⁻¹ and symmetric stretch at ~1170 cm⁻¹.

- Mass Spectrometry : ESI-MS ([M+H]⁺ at m/z 235.0) and fragmentation patterns (e.g., loss of SO₂Cl at m/z 139) confirm molecular integrity .

Advanced Research Questions

Q. How does the electronic environment of the methoxy and methyl substituents influence the reactivity of the sulfonyl chloride group?

- Methodological Answer :

- Electron-Donating Effects : The methoxy group activates the aromatic ring via +M effect, increasing electrophilicity of the sulfonyl chloride. Computational studies (DFT) suggest reduced LUMO energy at the sulfur center, enhancing nucleophilic attack by amines.

- Steric Considerations : The 3-methyl group introduces steric hindrance, slowing reactions with bulky nucleophiles (e.g., tert-butylamine). Kinetic studies using UV-Vis spectroscopy can quantify rate differences .

Q. What strategies resolve contradictions in reported hydrolysis rates of this compound under aqueous vs. anhydrous conditions?

- Methodological Answer :

- Controlled Kinetic Studies : Use stopped-flow techniques to measure hydrolysis rates in buffered solutions (pH 2–12). For example:

- At pH 7, hydrolysis half-life is ~2 hours; at pH 1, stability increases to >24 hours due to protonation of the leaving group.

- Isotopic Labeling : Track ³⁵S-labeled sulfonyl chloride to distinguish hydrolysis pathways (e.g., nucleophilic vs. acid-catalyzed mechanisms) .

Q. How can computational modeling predict regioselectivity in reactions of this sulfonyl chloride with heterocyclic amines?

- Methodological Answer :

- Docking Studies : Use software (e.g., Gaussian, AutoDock) to model transition states. For example, sulfonamide formation with pyridine derivatives favors N-attack over C-attack (ΔG‡ difference ~3.5 kcal/mol).

- MD Simulations : Simulate solvent effects (e.g., acetonitrile vs. DCM) to predict reaction outcomes. Polar solvents stabilize charged intermediates, improving yields .

- Validation : Compare computational results with experimental LC-MS data to refine force field parameters .

Safety and Compliance Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.